molecular formula C9H12N2O2 B1610619 N-(6-Methoxy-4-methylpyridin-3-yl)acetamide CAS No. 76013-32-6

N-(6-Methoxy-4-methylpyridin-3-yl)acetamide

Cat. No. B1610619
CAS RN: 76013-32-6
M. Wt: 180.2 g/mol
InChI Key: XNXHFRHPZSCXGB-UHFFFAOYSA-N
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Description

“N-(6-Methoxy-4-methylpyridin-3-yl)acetamide” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 . It is used for research purposes .


Synthesis Analysis

The synthesis of “N-(6-Methoxy-4-methylpyridin-3-yl)acetamide” involves a reaction of 6-methoxy-4-methylpyridin-3-amine with acetic anhydride in toluene at 100°C for 2 hours . The solvent is then removed in vacuo to yield the product .


Physical And Chemical Properties Analysis

“N-(6-Methoxy-4-methylpyridin-3-yl)acetamide” has a molecular weight of 180.20 . More detailed physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

Antitumor Applications

N-(6-Methoxy-4-methylpyridin-3-yl)acetamide has shown potential in antitumor applications. Wei Bang-guo (2008) discussed the synthesis of CP724,714, an antitumor compound related to N-(6-Methoxy-4-methylpyridin-3-yl)acetamide, highlighting its potential in oncology with high purity and yield in the synthetic process (Wei Bang-guo, 2008).

Radiopharmaceutical Development

The compound has been utilized in the development of radiopharmaceuticals. For instance, Gao et al. (2016) synthesized carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, which are potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), demonstrating its applicability in advanced medical imaging techniques (Gao, Wang, & Zheng, 2016).

Herbicide Metabolism Studies

The compound has been involved in studies related to herbicide metabolism. Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes, providing insights into the metabolic pathways and potential environmental and health impacts of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Modification for Anticancer Applications

Modifications of N-(6-Methoxy-4-methylpyridin-3-yl)acetamide have been explored for enhanced anticancer effects. Wang et al. (2015) discussed the modification of this compound by replacing the acetamide group with alkylurea, which led to compounds with potent antiproliferative activities against human cancer cell lines (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).

Applications in Chemistry and Biology

Its derivatives have been utilized in various applications in chemistry and biology. Smolentsev (2017) demonstrated the use of N-(6-Methylpyridin-2-yl)acetamide ligands in copper(II) complexes, providing valuable insights into their structural properties and potential applications in fields like medicinal chemistry and environmental chemistry (Smolentsev, 2017).

properties

IUPAC Name

N-(6-methoxy-4-methylpyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-4-9(13-3)10-5-8(6)11-7(2)12/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXHFRHPZSCXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506254
Record name N-(6-Methoxy-4-methylpyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Methoxy-4-methylpyridin-3-yl)acetamide

CAS RN

76013-32-6
Record name N-(6-Methoxy-4-methylpyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JW Lee - 2020 - search.proquest.com
Modern-day drug discovery and development often involves extensive fine-tuning of the physicochemical and the pharmacological properties of drug candidates. A common approach …
Number of citations: 0 search.proquest.com
PE da Silva Júniora, LCD Rezendea, JP Gimenesa…
Number of citations: 0

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